6-Deoxy-gamma-mangostin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-gamma-mangostin involves the chemical modification of α-mangostin, which is isolated from the pericarps of the mangosteen fruit . The synthetic process typically includes the following steps:
Isolation of α-mangostin: This is achieved through solvent extraction and chromatographic techniques.
Chemical Modification: The isolated α-mangostin undergoes chemical reactions to introduce the desired functional groups, resulting in the formation of this compound.
Industrial Production Methods: The scalability of these methods depends on the availability of raw materials and the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-gamma-mangostin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Scientific Research Applications
6-Deoxy-gamma-mangostin has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Derivatives: It serves as a precursor for the synthesis of various xanthone derivatives with potential therapeutic properties.
Biology:
Antioxidant Activity: It exhibits significant antioxidant activity, which is beneficial in protecting cells from oxidative stress.
Anti-inflammatory Activity: It has been shown to reduce inflammation in various biological models.
Medicine:
Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.
Antibacterial Activity: It exhibits antibacterial properties, which can be utilized in developing new antibacterial agents.
Industry:
Mechanism of Action
The mechanism of action of 6-Deoxy-gamma-mangostin involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating electrons, thereby preventing cellular damage caused by oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
6-Deoxy-gamma-mangostin is compared with other similar compounds, such as α-mangostin, β-mangostin, and γ-mangostin . These compounds share similar structural features but differ in their functional groups and biological activities:
α-Mangostin: Known for its potent anticancer and antioxidant activities.
β-Mangostin: Exhibits significant antibacterial and anti-inflammatory properties.
γ-Mangostin: Demonstrates strong antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
105037-94-3 |
---|---|
Molecular Formula |
C23H24O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1,3,7-trihydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-12(2)5-7-14-16(24)9-10-18-20(14)23(27)21-19(28-18)11-17(25)15(22(21)26)8-6-13(3)4/h5-6,9-11,24-26H,7-8H2,1-4H3 |
InChI Key |
XEWOBYXKXJFGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |
melting_point |
171 - 174 °C |
physical_description |
Solid |
Origin of Product |
United States |
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